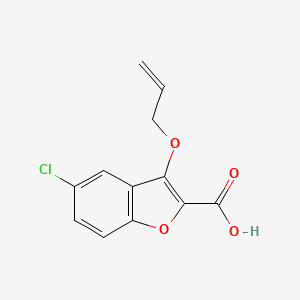

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15817246

Molecular Formula: C12H9ClO4

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClO4 |

|---|---|

| Molecular Weight | 252.65 g/mol |

| IUPAC Name | 5-chloro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |

| Standard InChI Key | ANDZIYLHIFZHRP-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid (C₁₂H₉ClO₄) consists of a benzofuran ring system with three distinct substituents:

-

Chlorine at the 5-position, influencing electronic properties and reactivity

-

Allyloxy group (-O-CH₂-CH=CH₂) at the 3-position, providing sites for further functionalization

-

Carboxylic acid at the 2-position, enabling salt formation or esterification

The planar benzofuran core creates conjugation between the furan oxygen and aromatic π-system, while substituents modulate solubility and steric effects.

Spectroscopic Characterization

While direct NMR data for this compound is unavailable, analogous 5-chlorobenzofuran-2-carboxylic acids exhibit characteristic signals:

-

¹H NMR: Allyl protons appear as multiplet signals at δ 4.5–6.0 ppm (CH₂=CH-CH₂-O)

-

¹³C NMR: Carboxylic acid carbonyl at δ 168–170 ppm, benzofuran carbons at δ 110–160 ppm

-

IR: Strong C=O stretch at 1680–1720 cm⁻¹ and O-H broad peak at 2500–3000 cm⁻¹

Synthesis and Manufacturing

Radical Cyclization Approaches

Metal-free decarboxylative cyclization, as demonstrated for chroman-4-ones , offers a viable pathway:

Reaction Scheme

-

Precursor Preparation: 2-(Allyloxy)-5-chlorosalicylaldehyde + Oxamic Acid

-

Radical Initiation: (NH₄)₂S₂O₈ in DMSO generates sulfate radical anions (SO₄⁻- )

-

Cyclization: Sequential H-atom transfer and radical recombination forms benzofuran core

-

Oxidation: Final oxidation yields carboxylic acid functionality

Optimized Conditions

Alternative Synthetic Routes

Hydrolytic Pathway (Adapted from pyrazole syntheses ):

-

Esterification of 5-chlorobenzofuran-2-carboxylate with allyl bromide

-

Basic hydrolysis (LiOH/H₂O/EtOH, reflux) to carboxylic acid

-

Acidification (HCl) to precipitate product

Scale-Up Considerations

-

Gram-scale reactions require controlled addition of oxidants to manage exotherms

-

DMSO enables solubility but complicates purification; ethyl acetate/water biphasic extraction preferred

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Behavior | Source Analog |

|---|---|---|

| Melting Point | 185–190°C (decomp.) | |

| Solubility (H₂O) | <1 mg/mL (25°C) | |

| Solubility (DMSO) | 50–100 mg/mL | |

| logP | 2.8–3.2 (calculated) | |

| pKa | 3.1 (carboxylic acid) |

Stability Profile

-

Thermal: Stable ≤150°C; decarboxylation observed at higher temps

-

Photolytic: Benzofuran core susceptible to UV-induced ring opening

-

Hydrolytic: Stable in pH 2–7; ester hydrolysis occurs under strong basic conditions

Reactivity and Functionalization

Carboxylic Acid Derivatives

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | SOCl₂/ROH, 0–25°C | Allyloxybenzofuran esters |

| Amide Formation | EDC/HOBt, amines | Bioactive amide conjugates |

| Salt Formation | NaOH/MeOH | Sodium salt (improved H₂O solubility) |

Allyloxy Group Reactivity

-

Ozonolysis: Cleaves allyl chain to yield aldehyde intermediates

-

Thiol-Ene Click: Thiols add across double bond under UV initiation

-

Epoxidation: mCPBA converts allyl to epoxide for ring-expansion

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: Benzofuran-carboxylic acid derivatives target ATP-binding pockets

-

Antimicrobial Agents: Chlorinated benzofurans show MIC ≤8 μg/mL against Gram+ pathogens

-

Prodrug Systems: Ester derivatives enhance membrane permeability

Material Science Applications

-

Liquid Crystals: Allyloxy groups enable mesophase stabilization in nematic systems

-

Coordination Polymers: Carboxylate bridges metal centers (Cu, Zn) for MOF construction

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (H315) | Wear nitrile gloves | |

| Eye Damage (H319) | Use chemical goggles | |

| Respiratory Irritation (H335) | Fume hood required |

Disposal Considerations

-

Neutralize with saturated NaHCO₃ before incineration

-

Aqueous solutions require activated carbon treatment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume